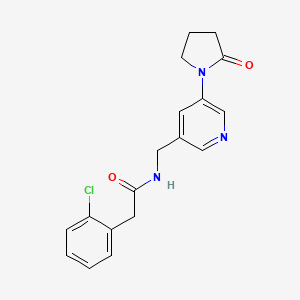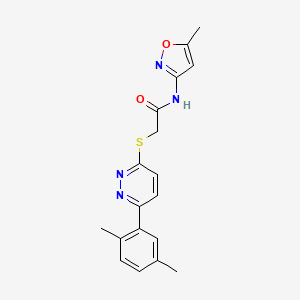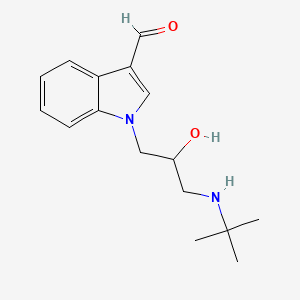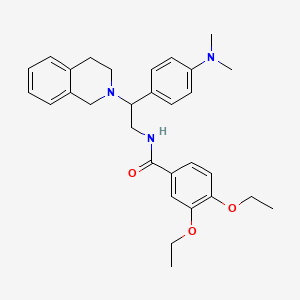
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Mécanisme D'action
The mechanism of action of 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various biological targets, including enzymes, receptors, and ion channels. The compound has been shown to exhibit potent activity against several cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE), which are involved in inflammation and cancer. The compound has also been shown to modulate the activity of various receptors and ion channels, including the GABA-A receptor and the voltage-gated sodium channel, which are involved in neurological disorders. In vivo studies have demonstrated that the compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and synthetic accessibility. The compound is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, the compound has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and pharmacokinetic properties. The compound also has limited stability under acidic and basic conditions, which can affect its activity and purity.
Orientations Futures
There are several future directions for the research and development of 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel analogs with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in various fields of science, including medicinal chemistry, pharmacology, and drug discovery.
Méthodes De Synthèse
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-nitrophenylacetic acid with ethyl chloroformate to form an intermediate compound, which is then reacted with 4-ethoxybenzoyl chloride to form the desired product. The synthesis method has been optimized to improve the yield and purity of the compound, and various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are used to confirm the structure and purity of the final product.
Applications De Recherche Scientifique
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been identified as a promising candidate for the development of new drugs targeting cancer, inflammation, and infectious diseases. In pharmacology, it has been shown to exhibit potent activity against a variety of biological targets, including enzymes, receptors, and ion channels. In drug discovery, it has been used as a lead compound for the development of novel analogs with improved pharmacological properties.
Propriétés
IUPAC Name |
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-3-32-18-11-8-16(9-12-18)24(30)23-22(27)21(20-6-4-5-13-29(20)23)25(31)28-19-14-17(26)10-7-15(19)2/h4-14H,3,27H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQUDKOLTRJWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2851127.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2851131.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2851133.png)
![2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2851134.png)

![2-(3-(Diethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2851141.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B2851147.png)